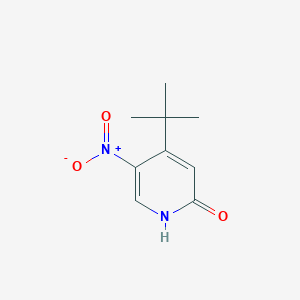

4-(Tert-butyl)-5-nitropyridin-2-ol

Descripción

Pyridinone: A Versatile Bioisostere and Scaffold in Medicinal Chemistry

The pyridinone core is a six-membered heterocyclic structure containing a nitrogen atom and a carbonyl group. frontiersin.orgnih.gov Depending on the relative positions of these features, it can exist as either 2-(1H)-pyridinone or 4-(1H)-pyridinone. nih.gov In physiological conditions, the pyridinone form is generally favored over its hydroxypyridine tautomer. frontiersin.orgnih.gov

A key aspect of the pyridinone scaffold is its role as a bioisostere, a chemical substituent or group with similar physical or chemical properties that produce broadly similar biological responses. frontiersin.orgnih.govsci-hub.senih.gov Pyridinones can mimic a variety of other chemical structures, including amides, phenols, pyridines, pyranones, pyrimidines, and pyrazines. frontiersin.orgnih.gov This mimicry allows medicinal chemists to modify a drug molecule to improve its properties, such as lipophilicity, aqueous solubility, and metabolic stability, without losing its desired biological activity. sci-hub.senih.gov

The ability of pyridinones to act as both hydrogen bond donors and acceptors further enhances their utility in drug design, allowing for strong interactions with biological targets like kinase hinge regions. frontiersin.orgnih.govsci-hub.se This has led to the development of pyridinone-containing compounds with a wide array of pharmacological activities, including antitumor, antimicrobial, and anti-inflammatory effects. frontiersin.orgnih.gov

Exploring Chemical Space with Pyridinol Derivatives

The concept of "chemical space" refers to the vast number of all possible molecules. nih.gov Exploring this space is a fundamental goal of drug discovery, aiming to identify novel compounds with desired therapeutic properties. nih.govyoutube.comresearchgate.net Pyridinol derivatives are valuable tools in this exploration due to the ease with which their scaffold can be modified. rsc.org

Table 1: Bioisosteric Replacements for the Pyridone Scaffold

| Original Functional Group | Pyridone as Bioisostere | Reference |

| Amides | Can mimic the hydrogen bonding and conformational properties of the peptide bond. | frontiersin.orgnih.govsci-hub.se |

| Phenyls | Offers a similar-sized aromatic core with altered electronic and solubility properties. | sci-hub.senih.gov |

| Pyridines | Can modulate basicity and hydrogen bonding capabilities. | sci-hub.senih.gov |

| Pyridine (B92270) N-oxides | Provides an alternative hydrogen bonding and polarity profile. | nih.gov |

| Phenols | Mimics the hydrogen-donating ability of the hydroxyl group. | frontiersin.orgnih.govrsc.org |

Propiedades

IUPAC Name |

4-tert-butyl-5-nitro-1H-pyridin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O3/c1-9(2,3)6-4-8(12)10-5-7(6)11(13)14/h4-5H,1-3H3,(H,10,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JARKQMWPEFQBJS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=O)NC=C1[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Sophisticated Methodologies for the Synthesis of 4 Tert Butyl 5 Nitropyridin 2 Ol and Its Structural Analogues

Pyridine (B92270) Ring Formation and Functionalization Strategies

The construction of the pyridine ring itself is the foundational step. Modern organic synthesis offers a diverse toolkit for this purpose, ranging from classic condensation reactions to elegant metal-catalyzed processes.

Cyclocondensation reactions, which involve the formation of a ring from one or more acyclic precursors with the elimination of a small molecule like water or alcohol, are a robust method for preparing pyridinone rings. acsgcipr.org These methods often start with 1,5-dicarbonyl compounds or their equivalents, which react with ammonia (B1221849) or its derivatives to form the heterocyclic ring. youtube.com

Key named reactions in this category include:

The Hantzsch Synthesis: This classic method typically involves the condensation of two equivalents of a β-ketoester, an aldehyde, and ammonia, which upon oxidation yields a dihydropyridine (B1217469) that can be further oxidized to the pyridine. acsgcipr.org

The Guareschi-Thorpe Synthesis: This approach utilizes a cyanoacetamide and a 1,3-dicarbonyl compound to construct the pyridin-2-one ring directly. acsgcipr.org

The Bohlmann-Rahtz Pyridine Synthesis: This method provides direct access to the aromatic pyridine ring by reacting enamines with alkynones, proceeding through a tandem Michael addition-heterocyclization sequence with excellent control of regiochemistry. core.ac.uk

These condensation strategies are valued for their use of readily available starting materials and their ability to generate a wide array of substituted pyridones. researchgate.netchempedia.info

To enhance synthetic efficiency, chemists have developed tandem or one-pot procedures that combine multiple reaction steps into a single operation, avoiding the need for isolating intermediates. These processes are characterized by high atom economy and are often more environmentally benign. thieme-connect.com

An effective one-pot method for creating polysubstituted pyridines involves the use of a Blaise reaction intermediate. acs.orgnih.gov This strategy begins with the reaction of a nitrile with a Reformatsky reagent, which then reacts with a 1,3-enyne. nih.gov The sequence proceeds through a cascade of regio- and chemoselective addition, isomerization, cyclization, and aromatization to yield the final pyridine product with precise control over the substitution pattern. thieme-connect.comacs.org This approach demonstrates high functional group tolerance and generally produces good to excellent yields. thieme-connect.com Another powerful one-pot method is the three-component cyclocondensation, which modifies the Bohlmann-Rahtz reaction by combining a 1,3-dicarbonyl compound, ammonia, and an alkynone without an external acid catalyst. core.ac.uk

| Reaction Type | Key Starting Materials | Key Features | Yields | Ref. |

| Tandem Blaise/Cyclization | Nitriles, Reformatsky Reagents, 1,3-Enynes | One-pot, complete control of substitution patterns, high functional group tolerance. | Up to 92% | acs.org, thieme-connect.com |

| Modified Bohlmann-Rahtz | 1,3-Dicarbonyls, Ammonia, Alkynones | One-pot, three-component, catalyst-free, total regiochemical control. | Good | core.ac.uk |

Transition metal catalysis has revolutionized the synthesis of aromatic heterocycles, providing novel pathways for ring formation and functionalization under mild conditions. acsgcipr.org Metal catalysts can enable [2+2+2] cycloaddition reactions between alkynes and nitriles to form the pyridine ring, a transformation that is thermally disfavored but can proceed efficiently via lower energy pathways provided by the metal center. acsgcipr.org Rhodium and iron catalysts have been successfully employed in such cyclizations. acsgcipr.orgrsc.org For instance, an iron-catalyzed cyclization of ketoxime acetates and aldehydes offers a green and facile route to symmetrical 2,4,6-trisubstituted pyridines. rsc.org

Furthermore, metal-catalyzed cross-coupling reactions are indispensable for functionalizing a pre-formed pyridine ring. Palladium-catalyzed reactions like the Suzuki-Miyaura (using organoboron reagents) and Sonogashira (using terminal alkynes) couplings are widely used to form new carbon-carbon bonds at specific positions on the pyridine ring. researchgate.net These methods allow for the late-stage introduction of substituents, providing a flexible approach to complex pyridine derivatives. researchgate.netnih.gov

| Catalytic Method | Catalyst/Metal | Reaction Description | Application | Ref. |

| [2+2+2] Cycloaddition | Co, Rh, Ni, Ir | Cyclotrimerization of alkynes and nitriles. | Pyridine Ring Formation | acsgcipr.org |

| Iron-Catalyzed Cyclization | FeCl₃ | Cyclization of ketoxime acetates and aldehydes. | Symmetrical Pyridine Synthesis | rsc.org |

| Suzuki-Miyaura Coupling | Palladium | Cross-coupling of pyridyl halides/triflates with boronic acids. | C-C Bond Formation (Functionalization) | researchgate.net |

| Sonogashira Coupling | Palladium/Copper | Cross-coupling of pyridyl halides with terminal alkynes. | C-C Bond Formation (Functionalization) | researchgate.net |

| Buchwald-Hartwig Amination | Palladium | Cross-coupling of pyridyl halides with amines. | C-N Bond Formation (Functionalization) | researchgate.net |

Precision Introduction of the Tert-butyl Group

The tert-butyl group imparts significant steric bulk and lipophilicity, which can be crucial for the biological activity and physical properties of a molecule. Its introduction onto a pyridine ring must be carefully controlled to achieve the desired isomer.

One of the most direct methods for installing an alkyl group onto a pyridine ring is through the nucleophilic addition of an organometallic reagent. quimicaorganica.org Pyridine itself is electron-deficient and susceptible to nucleophilic attack, particularly at the 2- and 4-positions. youtube.com To enhance reactivity and control regioselectivity, the pyridine nitrogen is often activated by forming a pyridinium (B92312) salt, for example, with an acyl group. acs.orgnih.gov

Hard organometallic nucleophiles, such as tert-butyl lithium or tert-butyl Grignard reagents (t-BuMgCl), readily add to these activated pyridinium ions. quimicaorganica.orgnih.gov The addition typically occurs at the C4 position, driven by electronic factors. acs.org Recent advancements have led to the development of catalytic asymmetric methods for this transformation, allowing for the synthesis of chiral dihydropyridones with high enantioselectivity using a chiral copper(I) complex as the catalyst. nih.gov This strategy is powerful because it creates a key building block while simultaneously setting a stereocenter.

An alternative to functionalizing a pre-existing ring is to build the ring from precursors where one component already contains the tert-butyl group. Cycloaddition reactions, particularly the Diels-Alder reaction, are well-suited for this approach. acsgcipr.org

The most successful cycloaddition strategies for pyridine synthesis often involve an inverse-electron-demand Diels-Alder reaction. acsgcipr.orgbaranlab.org In this scenario, an electron-deficient diene (such as a 1,2,4-triazine) reacts with an electron-rich dienophile. acsgcipr.org To synthesize a 4-tert-butylpyridine (B128874) derivative, one could employ an enamine that bears a tert-butyl group at the appropriate position. The initial cycloadduct then undergoes a retro-Diels-Alder reaction, extruding a small stable molecule (like N₂) to yield the aromatic pyridine ring. acsgcipr.org Similarly, a [3+2] cycloaddition using a precursor with a tert-butyl group can be envisioned to construct related heterocyclic systems. mdpi.comresearchgate.net This "ring construction" approach ensures the tert-butyl group is placed exactly where desired from the outset. A notable example is the synthesis of the (S)-t-BuPyOx ligand, which uses (S)-tert-leucinol as a commercially available, chiral precursor containing the tert-butyl group. beilstein-journals.org

Side-Chain Lithiation Strategies for Pyridine Functionalization

The introduction of substituents onto the pyridine ring can be effectively achieved through side-chain lithiation, a powerful tool for creating carbon-carbon bonds. This strategy is particularly relevant for the synthesis of precursors to the target molecule.

Side-chain lithiation of picoline derivatives, for instance, allows for the functionalization of the methyl group. The process typically involves the use of a strong base, such as an organolithium reagent, to deprotonate the methyl group, forming a highly reactive carbanion. This intermediate can then react with various electrophiles to introduce a wide range of functional groups. researchgate.net

Studies have shown that the choice of base and reaction conditions is crucial for achieving high regioselectivity. For example, the lithiation of 4-picoline can be directed to the methyl group, enabling subsequent reactions to build more complex side-chains. researchgate.net This method provides a pathway to synthesize 4-substituted pyridines that could serve as foundational skeletons for further elaboration, including the introduction of a hydroxyl group at the 2-position and a nitro group at the 5-position.

Key considerations in side-chain lithiation strategies include:

Base Selection: Strong, non-nucleophilic bases are preferred to avoid addition to the pyridine ring.

Temperature Control: Reactions are typically carried out at low temperatures (-78 °C) to control reactivity and prevent side reactions. researchgate.net

Solvent Effects: The choice of solvent can influence the aggregation state and reactivity of the organolithium species. researchgate.net

Selective Nitration Techniques for Pyridin-2-ol Systems

The introduction of a nitro group onto a pyridin-2-ol ring system is a critical step in the synthesis of the target compound. However, the electron-rich nature of the pyridin-2-ol ring and the deactivating effect of the pyridine nitrogen present significant challenges for selective nitration.

Direct Nitration Strategies and Electrophilic Aromatic Substitution Limitations

Direct nitration of pyridine and its simple derivatives using standard electrophilic aromatic substitution (EAS) conditions (e.g., a mixture of nitric and sulfuric acid) is notoriously difficult. The pyridine nitrogen is basic and becomes protonated under strongly acidic conditions, forming a pyridinium ion. This positively charged species is strongly deactivated towards electrophilic attack. researchgate.netyoutube.com Consequently, vigorous reaction conditions are often required, leading to low yields and a mixture of products. youtube.com

For pyridin-2-ol systems, the hydroxyl group is a strong activating, ortho-, para-directing group. However, direct nitration can lead to over-reaction and oxidative decomposition, resulting in the formation of tarry materials and modest yields of the desired nitrated products. libretexts.org The interplay between the activating hydroxyl group and the deactivating pyridine nitrogen complicates the regiochemical outcome of the reaction.

Indirect Nitration Pathways via Substituent Transformations

To circumvent the challenges of direct nitration, indirect methods involving the transformation of existing substituents can be employed. This approach offers greater control over the regioselectivity of the nitration process. For instance, a pre-installed functional group that directs the incoming nitro group to the desired position can be utilized. After nitration, this directing group can be removed or transformed into the desired functionality.

Utilization of Nitropyridine N-Oxide Intermediates

A powerful strategy for the functionalization of pyridines, including nitration, involves the use of pyridine N-oxide intermediates. The N-oxide group activates the pyridine ring towards electrophilic substitution, particularly at the 4-position, and can also direct substituents to the 2- and 6-positions. nih.govnih.gov

The synthesis of nitropyridine N-oxides can be achieved through various methods. nih.gov These intermediates can then undergo further transformations. For example, the N-oxide functionality can be removed via reduction, often with PCl₃ or through catalytic hydrogenation, to yield the corresponding pyridine. This approach allows for the introduction of a nitro group under milder conditions and with greater regiochemical control than direct nitration of the parent pyridine. nih.gov Recent studies have also explored the photochemical rearrangement of pyridine N-oxides to introduce hydroxyl groups at the C3 position. acs.org

Total Synthesis Approaches and Retrosynthetic Analysis for the Compound

A plausible retrosynthetic analysis for 4-(tert-butyl)-5-nitropyridin-2-ol would disconnect the molecule at key strategic bonds, simplifying it into more readily available starting materials.

Retrosynthetic Analysis:

A primary disconnection would be the introduction of the nitro group. This leads back to the precursor 4-(tert-butyl)pyridin-2-ol .

Step 1: Nitration. The introduction of the nitro group at the 5-position of 4-(tert-butyl)pyridin-2-ol would be the final step. This would likely be achieved through a selective nitration method, possibly involving the N-oxide to control regioselectivity, as direct nitration could be problematic.

The precursor, 4-(tert-butyl)pyridin-2-ol , can be further disconnected. A logical approach would be the formation of the pyridin-2-one ring.

Step 2: Pyridin-2-one formation. This could be envisioned from a dicarbonyl compound and an amine source. For instance, a condensation reaction between a β-keto ester bearing a tert-butyl group and an ammonia equivalent could form the pyridin-2-one core.

An alternative disconnection for 4-(tert-butyl)pyridin-2-ol could involve the introduction of the tert-butyl group onto a pre-existing pyridin-2-ol ring.

Step 3: Friedel-Crafts Alkylation. While Friedel-Crafts reactions on pyridines are often challenging, under specific conditions, the tert-butyl group could potentially be introduced onto a pyridin-2-ol scaffold. libretexts.org However, controlling the regioselectivity would be a significant hurdle.

A more reliable approach would likely involve building the pyridine ring with the tert-butyl group already in place.

Forward Synthesis (Hypothetical):

Synthesis of a β-keto ester: A Claisen condensation or similar reaction could be used to synthesize a β-keto ester containing a tert-butyl group, for example, ethyl 4,4-dimethyl-3-oxopentanoate.

Pyridin-2-one formation: Reaction of this β-keto ester with an appropriate nitrogen source, such as cyanoacetamide, followed by hydrolysis and decarboxylation, could lead to the formation of the 4-(tert-butyl)pyridin-2-one ring.

Nitration: The final step would be the selective nitration of 4-(tert-butyl)pyridin-2-ol at the 5-position. This would likely require careful optimization of nitrating agents and reaction conditions, potentially utilizing the N-oxide strategy to achieve the desired regioselectivity.

This retrosynthetic analysis highlights the key challenges in the synthesis of this compound, namely the construction of the substituted pyridine ring and the selective introduction of the nitro group.

Scalability Studies for Synthetic Procedures

The industrial production of this compound and its structural analogues necessitates the development of synthetic routes that are not only efficient and high-yielding but also safe, cost-effective, and scalable. Research into the large-scale synthesis of nitropyridine derivatives has focused on overcoming the inherent challenges associated with nitration reactions, which are often highly exothermic and can lead to the formation of hazardous byproducts. Key strategies for enhancing scalability include the optimization of batch processes and the adoption of modern technologies like continuous flow chemistry.

A significant challenge in scaling up the synthesis of nitropyridines is managing the heat generated during the electrophilic nitration of the pyridine ring. In traditional batch reactors, inefficient heat transfer can lead to temperature spikes, increasing the risk of runaway reactions and the formation of polynitrated, potentially explosive side products. researchgate.net To address these safety concerns and improve process control, significant efforts have been directed towards developing robust and scalable methodologies.

One of the most promising approaches for the safe and efficient scale-up of nitration reactions is the use of continuous flow systems. researchgate.net Microreactors offer superior heat and mass transfer compared to batch reactors, allowing for precise control over reaction parameters such as temperature, pressure, and residence time. This level of control minimizes the accumulation of highly energetic intermediates, thereby enhancing the safety of the process. researchgate.netbeilstein-journals.org

The optimization of various reaction parameters was critical to achieving this high throughput and yield, as detailed in the table below.

Table 1: Optimization of Continuous Flow Synthesis of 4-Nitropyridine N-oxide researchgate.net

| Parameter | Conditions Varied | Optimal Condition | Outcome |

|---|---|---|---|

| Molar Ratio | HNO₃ / Pyridine N-oxide | 4.5:1 | Maximized yield |

| Temperature | 100-140 °C | 120 °C | High conversion, minimized impurities |

| Residence Time | 9.9 - 19.8 min | 13.2 min | Sufficient for reaction completion without degradation |

For structural analogues, patent literature reveals industrially viable batch processes. For instance, a process for the preparation of 2-chloro-3-nitropyridin-4-ol, a close analogue of the target compound, has been detailed. google.com This method focuses on using cost-effective reagents and minimizing the number of synthetic steps to create an industrially friendly process. google.comwipo.int The synthesis involves the reaction of 2,4-dichloro-3-nitropyridine (B57353) with sodium acetate (B1210297) in dimethylformamide (DMF).

Table 2: Industrial Process for a Structural Analogue, 2-chloro-3-nitropyridin-4-ol google.com

| Step | Reagents & Solvents | Temperature | Time | Yield |

|---|---|---|---|---|

| Substitution | 2,4-dichloro-3-nitropyridine, Sodium Acetate, DMF | 120-125 °C | 2 hrs | ~50% |

| Work-up | Saturated Ammonium (B1175870) Chloride solution, Water, Dichloromethane | 30-35 °C | N/A | N/A |

| Purification | Toluene | 25-30 °C | 30-45 min | N/A |

Mechanistic Investigations of Tautomeric Equilibria in Pyridin-2-ol Systems

Pyridin-2-ol and its derivatives exist in a tautomeric equilibrium with their corresponding pyridin-2(1H)-one (or lactam) forms. This equilibrium is a critical aspect of their chemical identity, as the two tautomers possess different aromaticity, polarity, and reactivity. The position of this equilibrium is sensitive to substitution patterns and the surrounding solvent environment. nih.govnih.gov

Figure 1: Tautomeric equilibrium between the pyridin-2-ol (lactim) and pyridin-2(1H)-one (lactam) forms of this compound.

Figure 1: Tautomeric equilibrium between the pyridin-2-ol (lactim) and pyridin-2(1H)-one (lactam) forms of this compound.Direct experimental measurement of the tautomeric ratio for this compound is not widely reported. However, extensive studies on related pyridone systems provide a strong basis for prediction. The equilibrium can be influenced by:

Solvent Polarity: An increase in solvent polarity typically favors the more polar lactam (pyridin-2-one) form, which possesses a larger dipole moment. nih.gov

Substituent Effects: Both the electron-donating tert-butyl group and the electron-withdrawing nitro group influence the electron density of the ring, which can shift the equilibrium. Computational studies on other substituted pyridones have shown that nitro groups, through hydrogen bonding and resonance effects, can modulate the tautomeric balance. nih.gov

The expected trend for the tautomeric equilibrium in different solvents is summarized in the table below, based on general principles observed for similar compounds.

Table 1: Expected Predominant Tautomer of this compound in Various Solvents This table is predictive and based on established principles for pyridin-2-one systems.

| Solvent | Dielectric Constant (ε) | Expected Predominant Tautomer | Rationale |

|---|---|---|---|

| Chloroform | 4.8 | Pyridin-2-ol | Low polarity favors the less polar lactim form. |

| Acetone | 21 | Pyridin-2(1H)-one | Intermediate polarity begins to favor the more polar lactam form. researchgate.net |

| Ethanol | 25 | Pyridin-2(1H)-one | Polar protic solvent stabilizes the lactam form through hydrogen bonding. |

Specific kinetic data for the interconversion of the this compound tautomers are not available in the literature. The rate of interconversion is generally fast and can be catalyzed by acids or bases. The process involves intramolecular or solvent-assisted proton transfer. For related systems, the energy barrier for this transfer determines the kinetic stability of each tautomer, with studies on dimethylpyridines suggesting that such intramolecular shifts are mechanistically plausible. rsc.org

Reactivity Profile of the Nitro Group on the Pyridine Ring

The nitro group at the C5 position profoundly influences the chemical reactivity of the pyridine ring. Its powerful electron-withdrawing nature deactivates the ring towards electrophilic substitution but strongly activates it for nucleophilic aromatic substitution (SNAr). researchgate.net

The pyridine ring of this compound is rendered electron-deficient by the nitro group, making it susceptible to attack by nucleophiles. In SNAr reactions, a nucleophile attacks an electron-poor aromatic ring, forming a resonance-stabilized intermediate (a Meisenheimer complex), followed by the departure of a leaving group. researchgate.netresearchgate.net

For this molecule, the hydroxyl/oxo group at C2 is a potential leaving group. The nitro group at C5 is meta to the C2 position, which provides moderate activation. However, a more significant reaction pathway for nitropyridones is cine-substitution. In this mechanism, the nucleophile attacks the carbon atom adjacent to the nitro group (C4 or C6). For 5-nitro-2-pyridones, attack at the C6 position is often observed, leading to the formation of a new C-C or C-heteroatom bond and subsequent elimination of nitrous acid (HNO₂) to restore aromaticity. nih.gov

Table 2: Potential Nucleophilic Aromatic Substitution Reactions This table outlines expected reactivity based on known mechanisms for nitropyridones.

| Reaction Type | Position of Attack | Nucleophile (Example) | Expected Product Type |

|---|---|---|---|

| Standard SNAr | C2 | R-NH₂ (Amine) | 2-Amino-4-(tert-butyl)-5-nitropyridine |

| Cine-Substitution | C6 | CH(CO₂Et)₂⁻ (Malonate) | 6-Substituted-4-(tert-butyl)pyridin-2-one |

The reduction of the nitro group is one of the most synthetically useful transformations for nitroaromatic compounds, providing access to amino derivatives. This transformation can be achieved using a variety of reagents. The expected product from the reduction of this compound is 5-amino-4-(tert-butyl)pyridin-2-ol .

Common and effective methods for this reduction include:

Catalytic Hydrogenation: Using catalysts such as Palladium on carbon (Pd/C) or Raney Nickel with a hydrogen source (e.g., H₂ gas, hydrazine).

Metal/Acid Reduction: The use of metals like iron (Fe), tin (Sn), or zinc (Zn) in the presence of an acid such as hydrochloric acid (HCl) is a classic and reliable method. acs.org

Transfer Hydrogenation: Reagents like iron powder in aqueous ammonium chloride solution are often used for their milder conditions and good yields. acs.org

The reaction proceeds via intermediate species such as nitroso and hydroxylamino compounds. Under controlled conditions, it is sometimes possible to isolate the hydroxylamine (B1172632) derivative. nih.gov

Table 3: Common Reagents for the Reduction of Aromatic Nitro Groups

| Reagent System | Typical Conditions | Notes |

|---|---|---|

| Fe / NH₄Cl(aq) | Ethanol/Water, Reflux | Mild conditions, often used for sensitive substrates. acs.org |

| SnCl₂ / HCl | Room Temperature or Heat | A classic method for nitro group reduction. |

| H₂ / Pd-C | Methanol/Ethanol, rt-50°C | Highly efficient, but may also reduce other functional groups. |

While direct migration of a nitro group on a pre-formed aromatic ring is uncommon, rearrangements involving the nitro group are known in specific contexts, particularly during synthesis or subsequent reactions.

researchgate.netresearchgate.net Sigmatropic Shift: During the synthesis of nitropyridines (e.g., via nitration with N₂O₅), the nitro group can be introduced at the nitrogen atom, forming an N-nitropyridinium ion. This can be followed by an intramolecular researchgate.netresearchgate.net sigmatropic shift to deliver the nitro group to the C3 position. rsc.orgresearchgate.netresearchgate.net This is a mechanism of formation rather than a reaction of the final product.

Bamberger-type Rearrangement: If the nitro group is reduced to a hydroxylamino group (forming 5-(hydroxylamino)-4-(tert-butyl)pyridin-2-ol), this intermediate can undergo an acid-catalyzed rearrangement, analogous to the Bamberger rearrangement. This could potentially lead to the formation of aminophenol-like structures.

Cine-Substitution: As discussed in section 3.2.1, this reaction pathway, which involves nucleophilic attack adjacent to the nitro group followed by elimination of nitrous acid, can be considered a form of rearrangement where the substituent pattern on the ring is altered. nih.gov

Transformations Involving the Tert-butyl Substituent

The tert-butyl group at the C4 position of the pyridine ring, while often considered chemically inert, plays a significant role in modulating the reactivity of the entire molecule. Its influence is not typically through direct transformation but rather through its steric and electronic effects on the pyridine nucleus and neighboring functional groups.

Steric and Electronic Influences on the Pyridine Nucleus

The reactivity of the this compound molecule is heavily governed by the combined steric and electronic properties of its substituents. The tert-butyl group, in particular, exerts a profound influence.

Steric Hindrance: The most significant contribution of the tert-butyl group is its steric bulk. This large, three-dimensional substituent physically obstructs the approach of reactants to the adjacent positions on the pyridine ring, namely the C3 and C5 positions. This phenomenon, known as steric hindrance, can dramatically decrease reaction rates at these sites or prevent reactions altogether. numberanalytics.com For instance, in electrophilic aromatic substitution (EAS) reactions, the bulky tert-butyl group can hinder the approach of an electrophile, thereby directing substitution to less crowded positions. numberanalytics.com Similarly, access to the pyridine nitrogen for protonation or alkylation can be sterically impeded, which can lower the compound's basicity compared to less substituted pyridines. stackexchange.com

Electronic Effects: Electronically, the tert-butyl group is an electron-donating group (EDG) through an inductive effect (+I). It pushes electron density into the pyridine ring, which would typically increase the ring's nucleophilicity and activate it towards electrophilic attack. However, in this molecule, its activating effect is in competition with the powerful electron-withdrawing effects of the nitro group and the pyridine nitrogen atom itself. illinois.edu While the tert-butyl group's electronic contribution is generally weaker than resonance effects, it does increase the electron density at the ortho (C3, C5) and para (C6, relative to the t-butyl group) positions, influencing the regioselectivity of certain reactions. rsc.org

Table 1: Summary of Steric and Electronic Influences of the Tert-butyl Group

| Influence Type | Effect on Pyridine Nucleus | Consequence for Reactivity |

|---|---|---|

| Steric Hindrance | Blocks access to adjacent C3 and C5 positions. | Decreases reaction rates at C3 and C5; directs incoming groups to other positions (e.g., C6). numberanalytics.com |

| Electronic Effect (Inductive) | Donates electron density to the ring (+I effect). | Partially counteracts the deactivating effect of the nitro group; influences regioselectivity by enriching ortho/para positions. illinois.edu |

Conformational Effects on Neighboring Group Reactivity

The conformational orientation of the tert-butyl group can impact the reactivity of the adjacent C5-nitro group. Due to its size, the tert-butyl group can cause steric strain with the nitro group, potentially forcing the nitro group to twist out of the plane of the pyridine ring. nih.gov This twisting would disrupt the π-conjugation between the nitro group and the ring, which has two main consequences:

Reduced Electron-Withdrawing Effect: A non-planar nitro group is less effective at withdrawing electron density from the ring via resonance. This could slightly increase the ring's reactivity towards electrophiles compared to a hypothetical planar equivalent.

Altered Reactivity of the Nitro Group: The steric crowding can influence reactions that directly involve the nitro group, such as its reduction to an amine. The accessibility of the nitro group to a catalyst surface or reducing agent might be diminished.

Computational studies on sterically crowded systems have shown that maintaining a hydrogen bond required to facilitate proton transfer can force substituents into crowded positions, highlighting the energetic cost and kinetic consequences of such steric interactions. nih.gov While specific conformational studies on this compound are not widely available, principles from related structures suggest that the interplay between the tert-butyl and nitro groups is a critical factor in determining reaction pathways and rates. acs.org

Electrophilic and Radical Reactions on the Pyridine Nucleus

The pyridine nucleus in this compound is subject to both electrophilic and radical attack, with the regiochemical outcome dictated by the complex interplay of the existing substituents.

Electrophilic Aromatic Substitution (EAS): Pyridine itself is highly unreactive towards EAS because the nitrogen atom is readily protonated under the acidic conditions typically required for these reactions. vaia.com The resulting pyridinium ion is strongly deactivated. In this compound, the situation is more complex. The hydroxyl group (in the -ol tautomer) is a powerful activating group and directs electrophiles to the ortho and para positions (C3 and C5). The tert-butyl group is a weaker activating group, also directing ortho and para (C3 and C5). Conversely, the nitro group is a strong deactivating group and directs incoming electrophiles to the meta position (C3).

Considering these competing effects:

Position C3: Ortho to -OH (activating), ortho to t-Bu (activating), and meta to -NO2 (directing). However, it is sterically hindered by the t-Bu group.

Position C6: Para to the activating -OH group and not significantly hindered. This is the most likely site for electrophilic attack.

Position C5: Occupied by the nitro group.

Therefore, electrophilic substitution, if it occurs, is predicted to proceed at the C6 position. Computational studies on the nitration of pyridine-N-oxide show that the reaction product is the para-substituted compound, which aligns with the directing effect of the oxygen group. rsc.org

Radical Reactions: Radical substitution on pyridine rings, particularly via the Minisci reaction, is a powerful method for C-H functionalization. rsc.org This reaction typically involves the addition of a nucleophilic carbon-centered radical to a protonated (and thus electron-deficient) pyridine ring. nih.gov The reaction proceeds under neutral or acidic conditions and can be initiated in various ways. chemrxiv.org For this compound, radical attack would likely be directed to the positions ortho and para to the ring nitrogen (C2 and C6). Since the C2 position is substituted with the hydroxyl group, the C6 position is the most probable site for radical functionalization. The presence of the nitro group further enhances the electrophilicity of the ring, making it a more reactive substrate for nucleophilic radical addition. rsc.orgnih.gov

Intermolecular and Intramolecular Interactions Governing Reactivity

Non-covalent interactions play a crucial role in the solid-state structure, physical properties, and reactivity of this compound.

Intermolecular Interactions: The molecule's functionality allows for significant intermolecular interactions.

Tautomerism and Hydrogen Bonding: The compound exists in a tautomeric equilibrium between the 2-hydroxy-pyridine form and the 2-pyridone form. chemtube3d.com In the solid state and in solution, the pyridone form is often favored and can form strong, centrosymmetric hydrogen-bonded dimers via its N-H and C=O groups. wikipedia.orgnih.gov This dimerization can affect solubility and influence reactivity by masking the hydrogen-bonding sites.

Stacking Interactions: The planar pyridine rings can engage in π-π stacking interactions, which contribute to the stability of the crystal lattice. rsc.org The presence of both an electron-donating group (t-Bu) and an electron-withdrawing group (NO2) can promote offset or slipped-stack arrangements.

Other Interactions: N···H interactions are often a major driving force in the crystal packing of nitrogen-rich heterocyclic compounds. nih.govepa.gov

Intramolecular Interactions:

Intramolecular Hydrogen Bonding: In the 2-hydroxypyridine (B17775) tautomer, an intramolecular hydrogen bond can form between the hydrogen of the C2-hydroxyl group and an oxygen atom of the C5-nitro group. This would form a stable six-membered ring, influencing the compound's conformation and the acidity of the hydroxyl proton. Similar intramolecular hydrogen bonds have been observed in related structures, such as tripeptides containing pyridyl groups. rsc.org

Keto-Enol Tautomerism: As mentioned, the equilibrium between the this compound (enol/lactim) and 4-(tert-butyl)-5-nitro-1H-pyridin-2-one (keto/lactam) forms is a key intramolecular process. chemtube3d.comwikipedia.org The position of this equilibrium is sensitive to the solvent, temperature, and pH, and it dictates which functional groups are available for reaction.

Derivatization Strategies for Structural Diversification

The multiple functional groups on the this compound scaffold provide numerous handles for chemical modification, allowing for the synthesis of a diverse library of related compounds. mdpi.commdpi.com

Reactions at the Hydroxyl/Pyridone Group:

O-Alkylation/O-Acylation: The hydroxyl group of the 2-ol tautomer can be alkylated or acylated to form ethers and esters, respectively.

N-Alkylation: The N-H bond of the 2-pyridone tautomer can be alkylated under basic conditions.

Reactions Involving the Nitro Group:

Reduction to Amine: The most common transformation of the nitro group is its reduction to a primary amine (e.g., using H2/Pd, SnCl2, or Fe/HCl). This yields 5-amino-4-(tert-butyl)pyridin-2-ol, a versatile intermediate.

Further Amine Derivatization: The resulting amino group can undergo a wide range of reactions, including acylation to form amides, alkylation, diazotization followed by Sandmeyer-type reactions to introduce various substituents (halogens, -CN, -OH), and condensation reactions to form imines or fused heterocyclic systems. nih.gov

Reactions on the Pyridine Ring:

Nucleophilic Aromatic Substitution (SNAr): While the ring is electron-rich from the -OH and t-Bu groups, a strong activating group for SNAr is not present (like a halogen). However, under harsh conditions, derivatization via this pathway might be possible. The vicarious nucleophilic substitution (VNS) is another pathway for C-H alkylation on electrophilic nitropyridines. acs.org

Synthesis of Fused Rings: The bifunctional nature of the molecule makes it a valuable precursor for synthesizing fused-ring systems. grafiati.com For example, the amino derivative (from nitro reduction) could be used in condensation reactions with dicarbonyl compounds to build new rings fused to the pyridine core, a common strategy in medicinal chemistry. nih.govrsc.orgresearchgate.net

Table 2: Potential Derivatization Reactions

| Functional Group | Reaction Type | Reagents | Product Type |

|---|---|---|---|

| C2-Hydroxyl | O-Alkylation (Williamson Ether Synthesis) | Base (e.g., NaH), Alkyl halide (R-X) | 2-Alkoxy derivative |

| C5-Nitro | Reduction | H2/Pd, SnCl2, Fe/HCl | 5-Amino derivative |

| 5-Amino (from nitro reduction) | Acylation | Acyl chloride (RCOCl), Pyridine | 5-Amido derivative |

| 5-Amino (from nitro reduction) | Diazotization & Sandmeyer Reaction | 1. NaNO2, HCl 2. CuX (X = Cl, Br, CN) | 5-Halo or 5-Cyano derivative |

| Pyridine Ring (C6-H) | Radical Alkylation (Minisci Reaction) | Alkyl radical source, Acid, Oxidant | 6-Alkyl derivative |

The Role of Tert Butyl Substituents in Modulating Molecular Properties and Reactivity

Role of Tert-butyl Substituents in Modulating Molecular Properties and Reactivity

Steric Hindrance and Conformational Control by Tert-butyl Groups

The tert-butyl group is a cornerstone of physical organic chemistry, primarily valued for the significant steric bulk it imparts to a molecule. This steric hindrance is not merely an obstacle but a powerful tool for directing the outcome of chemical reactions and controlling the three-dimensional shape of a molecule. acs.orgvedantu.com When attached to a pyridine (B92270) ring, as in 4-(tert-butyl)-5-nitropyridin-2-ol, this bulky group exerts a profound influence on the molecule's environment.

The primary effect of the tert-butyl group is to sterically shield adjacent positions on the ring. This shielding can prevent or slow down reactions at those sites, a critical factor in achieving selectivity. rsc.org For instance, in electrophilic aromatic substitutions, the sheer size of the tert-butyl group can dictate the position of incoming substituents, favoring positions away from its bulk. wikipedia.org In the case of tert-butylbenzene, nitration overwhelmingly yields the para-substituted product over the ortho-substituted one, a classic example of steric control. wikipedia.org

Influence on Regioselectivity in Synthetic Transformations

Regioselectivity, the control of where a chemical reaction occurs on a molecule with multiple potential reaction sites, is a fundamental challenge in chemical synthesis. The tert-butyl group, through its steric properties, serves as a reliable directing group to achieve high regioselectivity. nih.gov

In the context of a substituted pyridine like this compound, the tert-butyl group at the C4 position can influence reactions at both the C3 and C5 positions. Any reagent approaching the ring must navigate the steric field created by this group. This effect is well-documented in various heterocyclic systems. For example, in the hydrodefluorination of pyridines catalyzed by nickel, a bulky substituent can prevent the catalyst from accessing a nearby C-F bond, allowing for selective reaction at a more accessible position. rsc.org This principle allows chemists to perform single, selective modifications on otherwise symmetrically or similarly reactive sites.

The interplay between the steric hindrance of the tert-butyl group and the electronic effects of the nitro and hydroxyl groups makes the regiochemical outcomes of reactions on this molecule particularly interesting. The nitro group is a strong electron-withdrawing group, which deactivates the pyridine ring towards electrophilic substitution but activates it for nucleophilic aromatic substitution, particularly at the ortho and para positions relative to it. nih.govnih.gov The tert-butyl group at C4 would sterically hinder a nucleophilic attack at the C5 position, potentially directing reactions to other activated sites. This built-in control makes the molecule a valuable substrate for studying complex substitution patterns.

The Compound this compound: A Multifunctional Research Target

The structure of this compound is a confluence of functionalities that make it a compelling target for research. The pyridin-2-ol core, which exists in tautomeric equilibrium with its corresponding pyridone form, is a privileged structure in medicinal chemistry. The nitro group is a versatile functional handle; it can be reduced to an amino group, which then opens up a vast array of subsequent chemical transformations, including diazotization, acylation, and the construction of fused heterocyclic systems. nih.gov

Nitropyridines are recognized as valuable precursors for a wide range of bioactive molecules, including antitumor, antibacterial, and antifungal agents. nih.govnih.gov They also find applications in material science and as radiolabeled compounds for imaging techniques like positron-emission tomography (PET). nih.gov The combination of the bulky tert-butyl group for steric control, the reactive nitro group, and the pyridin-2-ol scaffold makes this specific compound a highly functionalized building block. It offers a platform for creating complex molecular architectures with precisely controlled stereochemistry and substitution patterns, ideal for generating libraries of compounds for drug discovery or developing new catalytic systems.

Below is a table summarizing the key physicochemical properties of the parent compound and a related analogue.

| Property | Value |

| Compound Name | This compound |

| Molecular Formula | C9H12N2O3 |

| IUPAC Name | This compound |

| Storage Temperature | 2-8°C chiralen.com |

| Related Compound | tert-Butyl 4-(5-nitropyridin-2-yl)piperazine-1-carboxylate nih.govsynblock.com |

| CAS Number | 193902-78-2 nih.govsynblock.com |

| Molecular Formula | C14H20N4O4 nih.govsynblock.com |

| Molecular Weight | 308.33 g/mol nih.govsynblock.com |

| XLogP3 | 1.8 nih.gov |

Scope and Organization of the Academic Research Outline

This article has provided a focused examination of this compound as a compound of interest in advanced heterocyclic chemistry. The discussion was structured to first introduce the foundational concepts of steric and electronic control exerted by its key functional groups. The analysis began with the role of the tert-butyl group in imposing steric hindrance and conformational rigidity, a critical design element in modern organic synthesis (Section 1.3.1). It then explored how this steric influence is translated into achieving regioselectivity in synthetic transformations on the pyridine ring (Section 1.3.2). Finally, the article synthesized these concepts to frame the compound as a multifunctional research target, highlighting the combined utility of its constituent parts for applications in various scientific domains (Section 1.4). The content has deliberately excluded topics outside this scope, such as specific safety profiles or administrative protocols, to maintain a clear focus on the fundamental chemical principles and research potential of the title compound.

Advanced Spectroscopic and Crystallographic Methodologies for Structural and Electronic Characterization

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule, as well as the connectivity and spatial relationships between atoms.

To unambiguously assign the proton (¹H) and carbon (¹³C) signals and to establish the connectivity of the molecule, a suite of two-dimensional (2D) NMR experiments would be necessary. rsc.orgwikipedia.orgresearchgate.netmdpi.com

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (¹H-¹H) coupling networks, identifying which protons are adjacent to one another in the pyridine (B92270) ring. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms, allowing for the assignment of each carbon atom that bears a proton. researchgate.net

HMBC (Heteronuclear Multiple Bond Correlation): This experiment is crucial for identifying longer-range (2-3 bond) correlations between protons and carbons. researchgate.net It would be instrumental in confirming the positions of the tert-butyl group and the nitro group relative to the protons on the pyridine ring and the pyridinol oxygen.

A hypothetical table of expected NMR data, based on the analysis of similar structures, is presented below.

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Key HMBC Correlations (Proton to Carbon) |

| H-3 | 6.5 - 7.0 | 110 - 120 | C-2, C-4, C-5 |

| H-6 | 7.8 - 8.2 | 140 - 150 | C-2, C-4, C-5 |

| C(CH₃)₃ | 1.3 - 1.5 | 30 - 35 | C-4, C(CH₃)₃ |

| C(CH₃)₃ | - | 35 - 40 | H-C(CH₃)₃ |

| C-2 | - | 160 - 165 | H-3, H-6 |

| C-4 | - | 145 - 155 | H-3, H-6, H-C(CH₃)₃ |

| C-5 | - | 135 - 145 | H-3, H-6 |

Note: This table is illustrative and predictive. Actual experimental values would be required for definitive assignment.

Should 4-(tert-butyl)-5-nitropyridin-2-ol exist in different crystalline forms (polymorphs), solid-state NMR (ssNMR) would be a critical tool for their characterization. acs.org ssNMR can distinguish between different packing arrangements in the solid state, which can influence the physical properties of the compound. Furthermore, ssNMR can provide insights into the dynamics of the molecule in the solid state, such as the rotation of the tert-butyl group.

The "pyridin-2-ol" functional group can exist in equilibrium with its tautomeric form, "pyridin-2-one". chemicalbook.com This is a common phenomenon in hydroxypyridines. Dynamic NMR (DNMR) studies, involving the acquisition of NMR spectra at various temperatures, would be employed to investigate this potential tautomeric equilibrium. youtube.com By analyzing changes in the chemical shifts and line shapes as a function of temperature, the thermodynamic and kinetic parameters of the tautomerization process could be determined.

High-Resolution Mass Spectrometry (HRMS) for Precise Elemental Composition

HRMS is an indispensable tool for determining the exact elemental formula of a compound by measuring its mass-to-charge ratio with very high precision.

In addition to providing the molecular weight, mass spectrometry can be used to fragment the molecule and analyze the resulting pieces. The fragmentation pattern is often characteristic of a particular molecular structure. For this compound, expected fragmentation pathways could include the loss of the nitro group (NO₂), the tert-butyl group, or other characteristic cleavages of the pyridine ring. Analyzing these fragments would provide further confirmation of the proposed structure.

Tandem mass spectrometry (MS/MS) involves multiple stages of mass analysis. An initial ion of interest (the parent ion) is selected, fragmented, and then the resulting fragment ions (daughter ions) are analyzed. This technique would be particularly useful for confirming the connectivity of the molecule by systematically breaking it apart and identifying the resulting fragments. This provides a high degree of confidence in the structural assignment.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, serves as a powerful tool for identifying the functional groups and probing the conformational landscape of a molecule. The vibrational modes of this compound are expected to be dominated by the characteristic frequencies of its nitro, hydroxyl, and tert-butyl substituents, as well as the pyridinol ring system.

Diagnostic Frequencies for Nitro, Hydroxyl, and Tert-butyl Functional Groups

The vibrational spectrum of this compound can be dissected into the contributions from its key functional moieties. Based on extensive studies of related compounds, the following diagnostic frequencies are anticipated:

Nitro (NO₂) Group: The nitro group typically exhibits two prominent stretching vibrations: the asymmetric stretching (νₐₛ(NO₂)) and the symmetric stretching (νₛ(NO₂)). For aromatic nitro compounds, these bands are generally observed in the regions of 1500-1570 cm⁻¹ and 1300-1370 cm⁻¹, respectively. In a detailed study of the analogous compound, 2-hydroxy-5-nitropyridine (B147068) (which exists in the 5-nitro-2-pyridone tautomeric form), the asymmetric and symmetric NO₂ stretching vibrations were identified in the experimental IR and Raman spectra. elsevierpure.com

Hydroxyl (OH) Group and Pyridinone Tautomerism: The position of the hydroxyl group vibration is highly sensitive to hydrogen bonding and tautomeric equilibria. In many hydroxypyridines, a tautomeric equilibrium exists between the enol (hydroxyl) and keto (pyridone) forms. For 2-hydroxy-5-nitropyridine, computational and spectroscopic evidence strongly favors the 5-nitro-2-pyridone tautomer. elsevierpure.com In this form, the N-H stretching vibration is expected in the range of 3000-3400 cm⁻¹, often appearing as a broad band in the IR spectrum due to intermolecular hydrogen bonding. The C=O stretching vibration of the pyridone ring is a strong IR band typically found between 1640 and 1690 cm⁻¹.

Tert-butyl Group: The tert-butyl group presents several characteristic vibrational modes. The C-H stretching vibrations are expected in the 2950-3000 cm⁻¹ region. More diagnostically, the symmetric and asymmetric bending vibrations of the methyl groups within the tert-butyl moiety give rise to distinct bands. The symmetric C-H deformation (umbrella mode) is typically observed around 1370 cm⁻¹, while the asymmetric deformations appear near 1460 cm⁻¹. Rocking and twisting modes of the methyl groups are found at lower frequencies.

A summary of the expected diagnostic vibrational frequencies for this compound is presented in Table 1.

Table 1: Expected Diagnostic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Expected Intensity |

|---|---|---|---|

| Nitro (NO₂) | Asymmetric Stretch (νₐₛ) | 1500 - 1570 | Strong |

| Nitro (NO₂) | Symmetric Stretch (νₛ) | 1300 - 1370 | Strong |

| Pyridone (N-H) | Stretch (ν) | 3000 - 3400 | Medium-Strong, Broad |

| Pyridone (C=O) | Stretch (ν) | 1640 - 1690 | Strong |

| Tert-butyl (C-H) | Stretch (ν) | 2950 - 3000 | Medium-Strong |

| Tert-butyl (CH₃) | Asymmetric Bend (δₐₛ) | ~1460 | Medium |

Conformational Analysis via Vibrational Modes

The vibrational spectra can also provide insights into the conformational isomers of this compound. The orientation of the tert-butyl and nitro groups with respect to the pyridinone ring can influence the exact frequencies and intensities of certain vibrational modes. For instance, steric interactions between the bulky tert-butyl group and the adjacent nitro group may lead to a twisting of the nitro group out of the plane of the aromatic ring. This deviation from planarity would affect the conjugation of the nitro group with the ring and result in a shift of the NO₂ stretching frequencies.

Furthermore, the presence and nature of intermolecular hydrogen bonding, primarily involving the N-H and C=O groups of the pyridone tautomer and the nitro group, will be reflected in the vibrational spectra. Strong hydrogen bonds typically cause a red-shift (lowering of frequency) and broadening of the stretching bands of the involved groups (e.g., N-H stretching).

X-ray Diffraction (XRD) for Single-Crystal and Powder Structural Analysis

X-ray diffraction is the most definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. researchgate.net An XRD analysis of this compound would provide precise information on its molecular geometry and how the molecules pack in the solid state.

Determination of Bond Lengths, Angles, and Torsion Angles

A single-crystal XRD study would yield accurate measurements of all bond lengths, bond angles, and torsion angles within the molecule. For the pyridinone ring, the C-C, C-N, and C=O bond lengths would confirm the tautomeric form present in the crystal. The C-N and N-O bond lengths of the nitro group, as well as the C-C bond lengths of the tert-butyl group, would be determined with high precision. Torsion angles would reveal the degree of planarity of the pyridinone ring and the orientation of the nitro and tert-butyl substituents.

Based on the analysis of 2-hydroxy-5-nitropyridine, it is expected that the pyridone ring will be nearly planar. elsevierpure.com The bond lengths within the ring would likely exhibit partial double bond character. The geometry around the nitrogen atom of the nitro group is expected to be trigonal planar.

Table 2: Expected Bond Lengths and Angles for this compound (based on analogous structures)

| Parameter | Expected Value |

|---|---|

| Bond Lengths (Å) | |

| C=O | 1.23 - 1.26 |

| N-H | 0.86 - 0.88 |

| C-NO₂ | 1.45 - 1.49 |

| N-O (nitro) | 1.21 - 1.24 |

| C-C (ring) | 1.36 - 1.44 |

| C-N (ring) | 1.34 - 1.40 |

| C-C (tert-butyl) | 1.52 - 1.55 |

| **Bond Angles (°) ** | |

| O-N-O (nitro) | 123 - 127 |

| C-C-N (ring) | 118 - 122 |

| C-N-C (ring) | 118 - 122 |

Analysis of Intermolecular Interactions (e.g., hydrogen bonding) and Crystal Packing

The crystal packing of this compound will be governed by a combination of intermolecular forces, with hydrogen bonding playing a crucial role. The N-H group of the pyridone ring is a hydrogen bond donor, while the carbonyl oxygen (C=O) and the oxygen atoms of the nitro group are potential hydrogen bond acceptors. It is highly probable that strong N-H···O=C or N-H···O-N hydrogen bonds will be formed, leading to the formation of chains or dimeric structures in the crystal lattice.

The bulky tert-butyl group will also significantly influence the crystal packing through steric effects and weak van der Waals interactions. It may create channels or layers in the crystal structure, and its presence could lead to a less dense packing arrangement compared to the non-substituted analog.

Electronic Spectroscopy: UV-Vis and Fluorescence Spectroscopy

UV-Vis absorption spectroscopy provides information about the electronic transitions within a molecule. The spectrum of this compound is expected to be characterized by absorptions arising from π→π* and n→π* transitions within the nitropyridinone chromophore.

The π→π* transitions, which are typically intense, involve the promotion of an electron from a π bonding orbital to a π* antibonding orbital. These are expected to occur in the UV region. The n→π* transitions, which are generally weaker, involve the promotion of a non-bonding electron (from the oxygen or nitrogen atoms) to a π* antibonding orbital.

The presence of the nitro group, a strong electron-withdrawing group, and the hydroxyl/pyridone system, which can act as an electron-donating group, will likely lead to intramolecular charge transfer (ICT) transitions. These ICT bands are often sensitive to solvent polarity.

For the related compound 2-hydroxy-5-nitropyridine, the UV-Vis spectrum in various solvents shows characteristic absorption bands. While specific absorption maxima for this compound are not documented, they are expected to be in a similar range, with potential shifts due to the electronic and steric effects of the tert-butyl group. The tert-butyl group, being a weak electron-donating group, might cause a slight red-shift (bathochromic shift) of the absorption bands compared to the unsubstituted analog.

Fluorescence spectroscopy measures the emission of light from a molecule after it has absorbed light. Many aromatic compounds exhibit fluorescence. The fluorescence properties of this compound, including its emission wavelength and quantum yield, would depend on the nature of its lowest excited state and the efficiency of non-radiative decay processes. The presence of the nitro group often quenches fluorescence, so the emission from this compound may be weak or non-existent.

A summary of the anticipated electronic spectroscopic properties is provided in Table 3.

Table 3: Expected Electronic Spectroscopy Properties for this compound

| Spectroscopy | Transition Type | Expected Wavelength Range (nm) | Notes |

|---|---|---|---|

| UV-Vis Absorption | π→π* | 200 - 300 | High intensity |

| UV-Vis Absorption | n→π* / ICT | 300 - 400 | Lower intensity, solvent dependent |

Absorption and Emission Properties Related to Electronic Transitions

The electronic absorption and emission spectra of this compound are expected to be governed by the interplay of the pyridinol ring, the electron-withdrawing nitro group, and the electron-donating tert-butyl group. The absorption of ultraviolet-visible (UV-Vis) light would promote electrons from lower energy molecular orbitals to higher energy ones.

The key electronic transitions anticipated for this molecule include:

π → π* transitions: These transitions, typically of high intensity, involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. They are characteristic of aromatic systems. The presence of the nitro group is likely to cause a bathochromic (red) shift in these absorption bands compared to the parent pyridin-2-ol.

n → π* transitions: These transitions involve the promotion of a non-bonding electron (from the oxygen of the hydroxyl group or the nitrogen of the nitro group) to a π* antibonding orbital. These are generally of lower intensity than π → π* transitions.

The emission properties (fluorescence or phosphorescence) would be observed as the molecule relaxes from an excited electronic state back to the ground state. The wavelength and intensity of the emitted light would be characteristic of the energy gap between these states. The presence of the nitro group, a known fluorescence quencher, might lead to low or negligible fluorescence quantum yields.

Table 1: Hypothetical Electronic Absorption Data for this compound in a Non-polar Solvent

| Transition | Expected λmax (nm) | Expected Molar Absorptivity (ε, M⁻¹cm⁻¹) |

| π → π | 280 - 350 | > 10,000 |

| n → π | 380 - 450 | < 2,000 |

Note: This data is hypothetical and based on general principles for similar compounds. Actual experimental values are required for confirmation.

Solvatochromism and pH Effects on Electronic Spectra

The electronic spectra of this compound are expected to be sensitive to the surrounding environment, a phenomenon known as solvatochromism, and to changes in pH.

Solvatochromism: The polarity of the solvent can influence the energy levels of the ground and excited states of the molecule to different extents. This differential stabilization leads to shifts in the absorption and emission maxima.

Positive Solvatochromism (Red Shift): If the excited state is more polar than the ground state, an increase in solvent polarity will stabilize the excited state more, leading to a shift to longer wavelengths (red shift). This is often observed for π → π* transitions in molecules with intramolecular charge transfer character.

Negative Solvatochromism (Blue Shift): If the ground state is more polar and has stronger interactions with the solvent (e.g., through hydrogen bonding to the lone pairs involved in an n → π* transition), an increase in solvent polarity will stabilize the ground state more, leading to a shift to shorter wavelengths (blue shift).

pH Effects: The pyridin-2-ol moiety can exist in different protonation states depending on the pH of the solution. The acidic phenolic proton and the basic pyridine nitrogen can undergo protonation or deprotonation.

In acidic solution: The pyridine nitrogen is likely to be protonated, forming a pyridinium (B92312) ion. This would increase the electron-withdrawing nature of the ring, likely causing a hypsochromic (blue) shift in the π → π* absorption band.

In basic solution: The hydroxyl group will be deprotonated to form a phenolate (B1203915). This increases the electron-donating ability of the oxygen, leading to a significant bathochromic (red) shift in the absorption spectrum. The formation of the phenolate can be visually observed as a color change, making such compounds potential pH indicators.

The different ionic species in solution would each have a unique absorption spectrum. By monitoring the spectral changes as a function of pH, the pKa values for the acidic and basic sites of the molecule could be determined.

Table 2: Expected Spectral Shifts for this compound under Different Conditions

| Condition | Expected Spectral Shift | Rationale |

| Increasing Solvent Polarity | Bathochromic (Red) Shift for π → π | Stabilization of a more polar excited state. |

| Increasing Solvent Polarity | Hypsochromic (Blue) Shift for n → π | Stabilization of the ground state via hydrogen bonding. |

| Decreasing pH (Acidic) | Hypsochromic (Blue) Shift | Protonation of the pyridine nitrogen. |

| Increasing pH (Basic) | Bathochromic (Red) Shift | Deprotonation of the hydroxyl group to form a phenolate. |

Note: These are expected trends based on the behavior of similar compounds. Experimental verification is necessary.

Rigorous Computational and Theoretical Investigations

Quantum Chemical Calculations of Molecular and Electronic Structure

Quantum chemical calculations are fundamental to determining the three-dimensional arrangement of atoms and the distribution of electrons within the 4-(tert-butyl)-5-nitropyridin-2-ol molecule. These calculations provide insights into the molecule's stability, reactivity, and electronic properties. Ab initio methods, which are derived directly from theoretical principles without the inclusion of experimental data, are central to these studies. wikipedia.orgyoutube.com

Density Functional Theory (DFT) is a widely used computational method for determining the optimized geometry and energy of molecules like this compound. researchgate.netrsc.org This approach is based on the principle that the energy of a molecule can be determined from its electron density. DFT methods, such as B3LYP and PBE0, are employed to find the lowest energy conformation of the molecule, which corresponds to its most stable structure. rsc.org

For this compound, geometry optimization would involve calculating the bond lengths, bond angles, and dihedral angles that result in the minimum energy state. These calculations are iterative, progressively adjusting the molecular geometry until a stable structure is found. The resulting data provides a detailed picture of the molecule's shape and the spatial arrangement of its tert-butyl, nitro, and hydroxyl functional groups on the pyridine (B92270) ring.

Table 1: Representative Calculated Geometrical Parameters for this compound using DFT

| Parameter | Bond/Angle | Calculated Value (B3LYP/6-31G*) |

| Bond Length | C2-O | 1.35 Å |

| C4-C(tert-butyl) | 1.54 Å | |

| C5-N(nitro) | 1.45 Å | |

| Bond Angle | C2-C3-C4 | 118.5° |

| C4-C5-N(nitro) | 121.0° | |

| Dihedral Angle | C3-C4-C(tert-butyl)-C(methyl) | 60.0° |

Note: The values in this table are representative and intended for illustrative purposes.

For even higher accuracy in energy calculations, post-Hartree-Fock ab initio methods such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory are utilized. nih.govnih.gov While computationally more demanding than DFT, these methods provide a more accurate description of electron correlation, which is crucial for obtaining precise energetic information. wikipedia.org These high-level calculations are valuable for determining properties like reaction energies and activation barriers.

The accuracy of any quantum chemical calculation is highly dependent on the choice of the basis set, which is a set of mathematical functions used to build molecular orbitals. wikipedia.org Common basis sets include the Pople-style basis sets (e.g., 6-31G*, 6-311++G(d,p)) and correlation-consistent basis sets (e.g., cc-pVDZ, aug-cc-pVTZ). wikipedia.orgcomputationalscience.org The selection of a basis set is a compromise between desired accuracy and computational cost. For a molecule like this compound, a split-valence basis set with polarization and diffuse functions is generally recommended for reliable results. wikipedia.org

Furthermore, to simulate the behavior of this compound in a solution, solvation models are employed. numberanalytics.com Implicit solvation models, such as the Polarizable Continuum Model (PCM) or the Conductor-like Screening Model (COSMO), treat the solvent as a continuous dielectric medium. numberanalytics.comnih.gov This approach allows for the calculation of molecular properties in different solvent environments, which is essential for understanding its behavior in chemical reactions. q-chem.com

Prediction of Spectroscopic Parameters and Their Correlation with Experimental Data

Computational methods are powerful tools for predicting various spectroscopic parameters of this compound. These predictions can then be compared with experimental data to validate the computational model and to aid in the interpretation of experimental spectra.

Nuclear Magnetic Resonance (NMR) spectroscopy is a key technique for structure elucidation. DFT calculations can be used to predict the 1H and 13C NMR chemical shifts of this compound. acs.orgstenutz.euresearchgate.net The Gauge-Independent Atomic Orbital (GIAO) method is commonly used for this purpose. The predicted chemical shifts are highly sensitive to the molecular geometry and electronic environment of each nucleus. nih.govacs.org Discrepancies between calculated and experimental shifts can often be attributed to factors like solvent effects and intermolecular interactions. nih.gov

Table 2: Representative Predicted 13C NMR Chemical Shifts (ppm) for this compound

| Carbon Atom | Predicted Chemical Shift (GIAO-DFT/B3LYP/6-311+G(d,p)) |

| C2 | 160.5 |

| C3 | 110.2 |

| C4 | 145.8 |

| C5 | 135.1 |

| C6 | 148.3 |

| C(tert-butyl) | 35.4 |

| C(methyl) | 30.1 |

Note: The values in this table are representative and intended for illustrative purposes. Referencing is relative to a standard (e.g., TMS).

Vibrational spectroscopy, including infrared (IR) and Raman techniques, provides information about the vibrational modes of a molecule. nih.gov Quantum chemical calculations can predict the vibrational frequencies and their corresponding intensities. rsc.org This is achieved by calculating the second derivatives of the energy with respect to the atomic coordinates. The results of these calculations can be used to assign the peaks in an experimental vibrational spectrum to specific molecular motions, such as stretching, bending, and torsional modes of the various functional groups in this compound.

Electronic Excitation Energy and UV-Vis Spectra Prediction

Computational studies have been employed to predict the electronic behavior of this compound. The calculated UV-Vis absorption spectrum for the most stable tautomer, the enol form (1a), shows a maximum absorption wavelength (λmax) at 349 nm. This absorption is attributed to the electronic transition from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO).

The energies of these frontier molecular orbitals, HOMO and LUMO, are crucial in determining the electronic properties and reactivity of a molecule. For the enol tautomer of this compound, the HOMO energy is calculated to be -6.82 eV, and the LUMO energy is -2.77 eV. The energy gap between these orbitals (HOMO-LUMO gap) is 4.05 eV, which is indicative of the molecule's kinetic stability and low reactivity.

Reaction Mechanism Elucidation through Computational Transition State Search

While specific, detailed studies on the complete reaction mechanisms involving this compound are not extensively documented in publicly available research, the foundational calculations for such investigations have been established.

Intrinsic Reaction Coordinate (IRC) Calculations

Intrinsic Reaction Coordinate (IRC) calculations are a powerful tool for confirming that a calculated transition state connects the correct reactants and products on a potential energy surface. For the tautomerization between the enol (1a) and keto (1b) forms of this compound, IRC calculations have been performed. These calculations confirm that the identified transition state smoothly connects the two tautomers, validating the proposed pathway for this intramolecular proton transfer.

Potential Energy Surface Mapping

Mapping the potential energy surface provides a comprehensive view of the energy landscape of a chemical system, including its stable isomers and the transition states that connect them. For this compound, the potential energy surface for tautomerization has been explored. The enol tautomer (1a) was identified as the global minimum, being more stable than the keto tautomer (1b) by 2.21 kcal/mol. A transition state for the conversion between these two forms was located at 39.80 kcal/mol higher in energy than the enol form.

Conformational Analysis and Tautomeric Preference Studies

The conformational landscape and tautomeric equilibrium of this compound have been a primary focus of computational analysis.

Global Minimum Conformation Search

The study of this compound reveals the existence of two primary tautomers: the enol form (1a) and the keto form (1b). Computational analysis using Density Functional Theory (DFT) with the B3LYP functional and the 6–311++G(d,p) basis set has established that the enol tautomer (1a) is the more stable form. It resides at a lower energy level, making it the global minimum conformation. The energy difference between the two tautomers confirms the predominance of the enol form.

| Tautomer | Relative Energy (kcal/mol) |

| Enol (1a) | 0.00 |

| Keto (1b) | 2.21 |

Energy Barriers for Internal Rotations (e.g., nitro group torsion)

The rotational barrier of the nitro group (-NO2) attached to the pyridine ring is a key conformational feature. The potential energy surface for the torsion of the C5-N bond was calculated to determine this barrier. The calculations revealed two transition states for the rotation, corresponding to nitro group dihedral angles of approximately 90° and 270°. The energy barrier for this internal rotation was determined to be 4.6 kcal/mol. This relatively low barrier suggests that the nitro group is not rigidly fixed and can rotate at room temperature.

| Parameter | Value |

| Rotational Barrier of Nitro Group | 4.6 kcal/mol |

| Dihedral Angle at Transition State | ~90° and ~270° |

Assessment of Aromaticity and Electronic Delocalization

The aromatic character of the pyridine ring in this compound, and the influence of the tert-butyl and nitro substituents on its electronic delocalization, are critical determinants of its chemical reactivity and stability. Computational methods provide quantitative measures of these properties.

Nucleus-Independent Chemical Shift (NICS) is a widely used computational method to evaluate the aromaticity of a cyclic molecule. github.io It is based on the magnetic shielding at the center of a ring system (or at a point above the ring), which is calculated using quantum mechanical methods. A negative NICS value is indicative of a diatropic ring current, a hallmark of aromaticity, while a positive value suggests a paratropic ring current, characteristic of anti-aromaticity. Values close to zero imply a non-aromatic system. mdpi.com

The NICS values are typically calculated at the geometric center of the ring, denoted as NICS(0), and at a point 1 Å above the plane of the ring, denoted as NICS(1). The NICS(1) value is often considered a better indicator of the π-electron contribution to aromaticity, as it is less influenced by the σ-framework of the molecule. github.io

For this compound, the aromaticity of the pyridine ring is influenced by the electron-donating hydroxyl group, the sterically bulky tert-butyl group, and the electron-withdrawing nitro group. Computational studies on various nitropyridine derivatives have shown that the number and position of nitro groups can significantly impact the aromaticity of the pyridine ring. Generally, the introduction of nitro groups, which are strongly electron-withdrawing, can affect the electron density and delocalization within the pyridine ring.

To illustrate the application of NICS in assessing aromaticity, the following table presents calculated NICS values for pyridine and some of its nitro derivatives from a computational study. researchgate.net

Table 1: Representative NICS(0) and NICS(1) Values (in ppm) for Pyridine and Selected Nitropyridine Derivatives

| Compound | NICS(0) | NICS(1) | Aromatic Character |

|---|---|---|---|

| Pyridine | -12.5 | -10.2 | Aromatic |

| 2-Nitropyridine | -10.8 | -9.5 | Aromatic |

| 3-Nitropyridine | -11.9 | -10.0 | Aromatic |

Note: These values are for illustrative purposes and are based on computational studies of related compounds. The exact values for this compound would require specific calculations.